molecular formula C14H17NO3 B597711 1-Boc-4-formylindoline CAS No. 1207194-48-6

1-Boc-4-formylindoline

Cat. No. B597711
M. Wt: 247.294
InChI Key: FEAIDQMPFVVRKA-UHFFFAOYSA-N
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Description

1-Boc-4-formylindoline, also known as tert-butyl 4-formyl-1-indolinecarboxylate, is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 1-Boc-4-formylindoline is 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,9H,7-8H2,1-3H3 . This indicates the presence of a tert-butyl group, a formyl group, and an indoline group in the molecule.


Physical And Chemical Properties Analysis

1-Boc-4-formylindoline is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 247.29 . The InChI code for 1-Boc-4-formylindoline is 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,9H,7-8H2,1-3H3 .

Scientific Research Applications

Photorelease of Neuroactive Amino Acids 1-Boc-4-formylindoline derivatives, such as 1-acyl-7-nitroindolines, have been employed for the rapid release of carboxylates like L-glutamate in biological experiments. This is particularly effective for the rapid (submicrosecond) release of neuroactive amino acids, which are critical in studying neuronal activities and functions. The synthesis of these derivatives has been improved by using double Boc protection, facilitating the introduction of the nitro group without side reactions, thus enhancing the efficiency of photorelease in biological settings (Papageorgiou, Ogden, & Corrie, 2004).

Asymmetric Synthesis 1-Boc-4-formylindoline frameworks are utilized in the asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines. These compounds are synthesized through kinetic resolution, where the N-tert-butoxycarbonyl (Boc) derivatives are treated with specific reagents to achieve high enantiomer ratios. This process is vital for creating enantioenriched compounds, which have significant implications in pharmaceutical research and development (Choi et al., 2021).

Photophysical Properties in Organic Electronics The study of boron-pyridyl-imino-isoindoline dyes, which can include 1-Boc-4-formylindoline units, reveals the impact of aryl-fusion on their photophysical properties. This research is crucial for understanding how these compounds can be optimized for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells (Jin et al., 2020).

Regioselective Synthesis 1-Boc-4-formylindoline is instrumental in the regioselective synthesis of complex molecules, such as 1,2,3,4-tetrahydroquinolines and quinolines. These molecules are synthesized through base-mediated transformations, showcasing the versatility of 1-Boc-4-formylindoline in facilitating the creation of various functional groups and structural motifs in organic synthesis (Shally et al., 2019).

Enantioselective Catalysis Research involving 1-Boc-4-formylindoline derivatives has led to advancements in enantioselective catalysis, allowing for the synthesis of indoline derivatives with high enantioselectivity. This is crucial for the development of chiral compounds used in various therapeutic agents (Li et al., 2019).

Safety And Hazards

The safety information for 1-Boc-4-formylindoline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-formyl-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAIDQMPFVVRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693931
Record name tert-Butyl 4-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-formylindoline

CAS RN

1207194-48-6
Record name tert-Butyl 4-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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